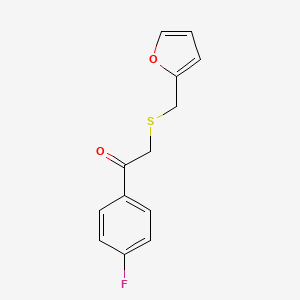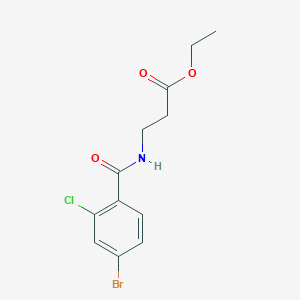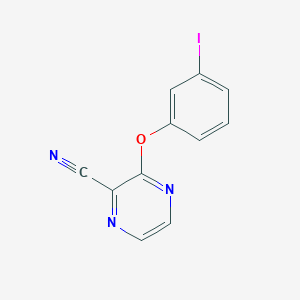
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and a piperidine moiety with a dimethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenes: Compounds with a thiophene ring structure.
Piperidines: Compounds containing a piperidine ring.
Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.
Uniqueness
(3-Bromothiophen-2-yl)(3-(dimethylamino)piperidin-1-yl)methanone is unique due to its combination of a brominated thiophene ring and a piperidine moiety with a dimethylamino substituent. This unique structure imparts specific chemical and physical properties that make it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17BrN2OS |
|---|---|
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
(3-bromothiophen-2-yl)-[3-(dimethylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H17BrN2OS/c1-14(2)9-4-3-6-15(8-9)12(16)11-10(13)5-7-17-11/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
CYIHUQMUOQMJMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCN(C1)C(=O)C2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)





![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)



